Pyrrolidine-3-carboxylic acid

Cardiovascular pharmacology Endothelin receptor Medicinal chemistry

Your project's success hinges on regio- and stereochemical precision. Generic proline analogs fail to replicate the unique β-amino acid backbone of Pyrrolidine-3-carboxylic acid (CAS 59378-87-9), which is essential for anti-selective Mannich reactions, selective ETA receptor antagonism, and stable β-peptide foldamer construction. Procuring this exact 3-carboxylate isomer ensures your catalytic, biological, and peptidomimetic outcomes are scientifically valid and reproducible.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 59378-87-9
Cat. No. B1230174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-3-carboxylic acid
CAS59378-87-9
SynonymsP-3-carboxylic acid
pyrrolidine-3-carboxylic acid
S-pyrrolidine-3-carboxylic acid
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)O
InChIInChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)
InChIKeyJAEIBKXSIXOLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-3-carboxylic acid (CAS 59378-87-9): Procurement Data Sheet and Baseline Profile for Research Selection


Pyrrolidine-3-carboxylic acid, CAS 59378-87-9 (also known as β-proline or 3-pyrrolidinecarboxylic acid), is a non-proteinogenic β-amino acid featuring a saturated five-membered pyrrolidine ring with a carboxylic acid group at the 3-position . This heterocyclic amino acid exists in both racemic (DL-) and enantiopure forms (R- and S-), with the chiral center at the 3-position critically determining its three-dimensional conformation and biological interactions [1]. The compound demonstrates a melting point of 182-184 °C and is typically supplied as a crystalline solid with purities ranging from 95% to 98% for research and development applications . Its structural distinction from the naturally occurring α-amino acid L-proline (pyrrolidine-2-carboxylic acid) lies in the β-amino acid backbone, which confers altered conformational constraints and distinct chemical reactivity profiles in both biological and catalytic systems [2].

Pyrrolidine-3-carboxylic acid (CAS 59378-87-9): Why Stereochemistry and Regiochemistry Preclude Simple Substitution


Generic substitution with structurally similar pyrrolidine carboxylic acids (e.g., L-proline, pyrrolidine-2-carboxylic acid, nipecotic acid) is not scientifically valid due to fundamental differences in regiochemistry and stereochemistry that dictate function. The β-amino acid backbone of pyrrolidine-3-carboxylic acid positions the carboxyl group at the 3-position rather than the 2-position found in α-proline, directly altering the geometry of enamine intermediates in organocatalysis and flipping the stereochemical outcome from syn- to anti-selectivity [1]. In biological systems, both enantiomers of β-proline act as selective inhibitors of GABA uptake in astrocytes, a property not shared by α-proline, which serves primarily as a proteinogenic building block and metabolic intermediate [2]. Furthermore, pyrrolidine-3-carboxylic acid serves as the core scaffold for endothelin receptor antagonists achieving subnanomolar affinity and >100,000-fold selectivity, a pharmaceutical profile that cannot be replicated using the 2-carboxylic acid regioisomer or other heterocyclic amino acid surrogates [3]. These regio- and stereochemical determinants mean that substitution with off-the-shelf analogs will produce fundamentally different experimental outcomes across catalysis, biological assays, and peptide engineering.

Pyrrolidine-3-carboxylic acid (CAS 59378-87-9): Direct Quantitative Comparator Evidence for Scientific Procurement Decisions


Endothelin Receptor Antagonist Scaffold: ETA Affinity and Selectivity Relative to ETB

The pyrrolidine-3-carboxylic acid scaffold forms the core of A-216546 (ABT-546), a potent ETA-selective antagonist. Comparative binding affinity data demonstrate that the optimized 2,4-diaryl-substituted pyrrolidine-3-carboxylic acid derivative A-216546 binds to the human ETA receptor with a Ki of 0.46 nM, while its affinity for the ETB receptor is 13,000 nM, yielding an ETB/ETA activity ratio of >28,000-fold [1]. In contrast, the parent 2,4-diaryl-substituted pyrrolidine-3-carboxylic acid derivative ABT-627 (A-147627) exhibits a Ki of 0.034 nM for ETA but only 2,000-fold selectivity over ETB [2]. The scaffold's capacity to achieve subnanomolar potency and tunable receptor selectivity distinguishes it from alternative heterocyclic cores employed in endothelin antagonism.

Cardiovascular pharmacology Endothelin receptor Medicinal chemistry

Asymmetric Mannich Catalysis: Anti-Selectivity vs. Proline-Derived Syn-Selectivity

In direct catalytic asymmetric Mannich-type reactions, (R)-3-pyrrolidinecarboxylic acid ((R)-β-proline) catalyzes the coupling of unmodified ketones with α-imino esters to yield anti-Mannich products with diastereoselectivity up to anti/syn >99:1 and enantioselectivity up to 99% ee [1]. This stereochemical outcome directly contrasts with (S)-proline ((S)-2-pyrrolidinecarboxylic acid), which under identical conditions catalyzes the same reaction to afford syn-Mannich products [2]. The position of the carboxylic acid group at the 3-position versus the 2-position determines the geometry of the enamine intermediate and thus the facial selectivity of electrophilic attack, enabling access to complementary stereochemical arrays from a common substrate pool [3].

Organocatalysis Asymmetric synthesis Carbon-carbon bond formation

GABA Transporter 1 (GAT1) Inhibition: Submicromolar Affinity from Pyrrolidine-3-Carboxylic Acid-Derived Oximes

N-Substituted lipophilic pyrrolidine-3-carboxylic acid derivatives, specifically oximes bearing a 1,1'-biphenyl moiety, were identified as the first inhibitors of murine GAT1 (mGAT1) comprising the pyrrolidine-3-carboxylic acid motif, exhibiting binding affinities in the submicromolar range [1]. This discovery emerged from an oxime library screening by MS Binding Assays employing 28 sublibraries with 224 different oximes generated from pyrrolidine-3-carboxylic acid-derived hydroxylamine precursors [2]. In contrast, the unsubstituted parent compound (R)- or (S)-pyrrolidine-3-carboxylic acid acts as a selective inhibitor of GABA uptake in astrocytes without measurable GAT1 affinity, demonstrating that N-substitution with lipophilic groups is essential for transporter engagement [3]. This class-level differentiation establishes the pyrrolidine-3-carboxylic acid core as a privileged scaffold for developing GAT1 inhibitors distinct from nipecotic acid- or guvacine-derived inhibitors.

Neuroscience GABA transporter MS binding assay

Anticonvulsant Activity: 5-Aralkyl Pyrrolidine-3-Carboxylic Acid Derivatives Exhibit Complete Protection in scPTZ Model

Among a series of 5-aralkyl-substituted pyrrolidine-3-carboxylic acid derivatives, compound 4b (1-H-4-hydroxy-5-(4-alkoxybenzyl)-pyrrolidine-3-carboxylic acid) exhibited 100% protection in the subcutaneous pentylenetetrazole (scPTZ) seizure assay, establishing the pyrrolidine-3-carboxylic acid framework as a viable scaffold for anticonvulsant development [1]. The unsubstituted pyrrolidine-3-carboxylic acid parent compound lacks anticonvulsant activity in this assay, demonstrating that substitution at the 5-position with specific aralkyl groups is required for efficacy [2]. This class-level differentiation highlights the tunability of the pyrrolidine-3-carboxylic acid core for neurological applications.

Epilepsy Anticonvulsant Neurology

Peptide Foldamer Rigidification: Pyrrolidine-3-Carboxylic Acid (Pca) Enhances Secondary Structure Stability

Incorporation of pyrrolidine-3-carboxylic acid (Pca) into β-polypeptide chains rigidifies the molecular backbone and provides additional stabilization of the secondary structure of oligomers in solution, as demonstrated by circular dichroism (CD) studies comparing homooligomers of (S)-pyrrolidine-3-carboxylic acid to those of (S)-nipecotic acid [1]. The cyclic β-amino acid framework of Pca imposes conformational constraints distinct from those of acyclic β-amino acids or α-amino acids like proline, enabling the construction of β-peptide foldamers that adopt stable folded conformations in both nonpolar organic and aqueous environments [2]. This structural rigidification property is not achievable with proline or other α-amino acid building blocks.

Foldamer Peptide engineering Structural biology

Enantioselective Catalysis: (R)- vs. (S)-Pyrrolidine-3-Carboxylic Acid Differentiate Substrate Scope

While both enantiomers of pyrrolidine-3-carboxylic acid serve as organocatalysts, their substrate scope and catalytic efficiency differ quantitatively. (R)-3-pyrrolidinecarboxylic acid efficiently catalyzes Mannich-type reactions of ketones with α-imino esters (up to 99% ee, anti/syn >99:1), whereas (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid is more effective for aldehydes but fails to catalyze ketone reactions efficiently due to steric hindrance [1]. This contrasts with (S)-proline, which catalyzes syn-selective Mannich reactions but with different substrate tolerance. The specific enantiomer and substitution pattern of the pyrrolidine ring determine which substrate classes are amenable to catalysis.

Organocatalysis Chiral synthesis Enantioselective

Pyrrolidine-3-carboxylic acid (CAS 59378-87-9): Validated Application Scenarios Derived from Quantitative Evidence


Medicinal Chemistry: Development of Selective Endothelin Receptor Antagonists

Pyrrolidine-3-carboxylic acid is the validated core scaffold for synthesizing highly selective endothelin ETA receptor antagonists. As demonstrated by A-216546 (Ki = 0.46 nM for ETA, >28,000-fold selectivity over ETB), this building block enables the fine-tuning of receptor selectivity through modular derivatization at the 2- and 4-positions of the pyrrolidine ring [1]. Researchers developing cardiovascular therapeutics or investigating endothelin receptor pharmacology should prioritize pyrrolidine-3-carboxylic acid over alternative heterocyclic cores due to its established SAR and the availability of high-affinity reference compounds such as ABT-627 and A-216546 [2].

Asymmetric Organocatalysis: Access to anti-Selective Mannich Products

For synthetic chemists requiring anti-selective Mannich-type products, (R)-3-pyrrolidinecarboxylic acid is the catalyst of choice. It delivers anti-Mannich products with diastereoselectivity up to >99:1 and enantioselectivity up to 99% ee from unmodified ketones under mild conditions (5-10 mol% catalyst, 2-PrOH, room temperature) [1]. This contrasts with (S)-proline, which yields syn-Mannich products, and with (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, which is ineffective for ketone substrates. Procurement of the correct enantiomer is essential for achieving the desired stereochemical outcome [2].

Peptide Foldamer Engineering: β-Peptide Backbone Rigidification

Pyrrolidine-3-carboxylic acid (Pca) is a privileged building block for constructing β-peptide foldamers with enhanced secondary structure stability. Its incorporation into β-polypeptide chains rigidifies the molecular backbone and stabilizes folded conformations in both organic and aqueous environments, a property not shared by α-proline or acyclic β-amino acids [1]. Researchers developing peptidomimetics, protein-protein interaction inhibitors, or studying non-natural oligomer folding should select Pca over proline or nipecotic acid for applications requiring conformational constraint and predictable secondary structure [2].

CNS Drug Discovery: GABA Transporter Modulation and Anticonvulsant Lead Optimization

Pyrrolidine-3-carboxylic acid and its derivatives serve as validated starting points for developing GABA transporter inhibitors and anticonvulsant agents. N-substituted lipophilic pyrrolidine-3-carboxylic acid-derived oximes exhibit submicromolar affinity for GAT1, establishing this scaffold as a novel chemotype for GABA uptake modulation [1]. Additionally, 5-aralkyl-substituted pyrrolidine-3-carboxylic acid derivatives such as compound 4b demonstrate 100% protection in the scPTZ anticonvulsant assay [2]. These findings support the procurement of pyrrolidine-3-carboxylic acid for medicinal chemistry programs targeting neurological disorders where GABAergic modulation or seizure control is a therapeutic hypothesis.

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